6-Chloro-2-phenylimidazo[1,2-b]pyridazine
Overview
Description
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which 6-chloro-2-phenylimidazo[1,2-b]pyridazine belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It’s known that the functionalization of imidazo[1,2-a]pyridines, a related class of compounds, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
It’s known that phenylpyridines, a class of compounds related to this compound, are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a cc or cn bond .
Result of Action
It’s known that certain derivatives of imidazo[1,2-a]pyridines have shown anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with chlorinating agents such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-phenylimidazo[1,2-b]pyridazin-6-ylamines .
Scientific Research Applications
6-Chloro-2-phenylimidazo[1,2-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies investigating its interaction with various biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
6-Chloro-2-phenylimidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives:
2-Phenylimidazo[1,2-b]pyridazine: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
6-Bromo-2-phenylimidazo[1,2-b]pyridazine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substituent pattern, which can confer distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-chloro-2-phenylimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-6-7-12-14-10(8-16(12)15-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWMERDSYDEJOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171568 | |
Record name | Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1844-53-7 | |
Record name | Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research tell us about how 6-Chloro-2-phenylimidazo[1,2-b]pyridazine might function as a corrosion inhibitor?
A1: The research paper explores the use of computational chemistry methods to understand how this compound interacts with metal surfaces in acidic environments []. While the abstract doesn't provide specific results, it suggests that the study aims to unravel the molecular mechanisms behind its potential corrosion inhibition properties. This likely involves investigating how the compound adsorbs onto the metal surface, forming a protective layer that hinders corrosive agents from reaching the metal. []
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